molecular formula C9H14Cl2N2 B6224798 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride CAS No. 2768327-60-0

1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride

Cat. No.: B6224798
CAS No.: 2768327-60-0
M. Wt: 221.12 g/mol
InChI Key: YWDLRBMCNZIGTR-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride typically involves the reaction of indoline with suitable reagents under controlled conditions. One common method is the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-carboxaldehyde: An intermediate in the synthesis of other indole derivatives.

Uniqueness

1-(2,3-dihydro-1H-indol-6-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

2768327-60-0

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

2,3-dihydro-1H-indol-6-ylmethanamine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;;/h1-2,5,11H,3-4,6,10H2;2*1H

InChI Key

YWDLRBMCNZIGTR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2)CN.Cl.Cl

Purity

95

Origin of Product

United States

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